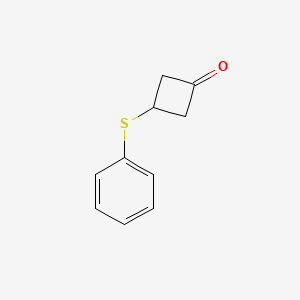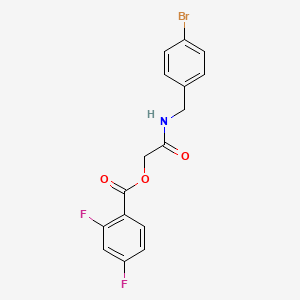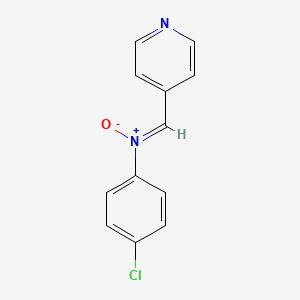
3-(Phenylsulfanyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfanyl)cyclobutan-1-one is a chemical compound with a molecular weight of 178.25 . It is a versatile compound with immense potential in scientific research.
Molecular Structure Analysis
The InChI code for 3-(Phenylsulfanyl)cyclobutan-1-one is 1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can undergo [4+2] and [2+4] cycloaddition reactions with 2,3-dimethyl butadiene or cyclopentadiene . The [2+4] cycloaddition reactions are the most favorable pathways .Applications De Recherche Scientifique
Preparation of α-Methylene-γ-Butyrolactones
The synthesis of α-methylene-γ-butyrolactones is possible using a compound similar to 3-(Phenylsulfanyl)cyclobutan-1-one. Fujiwara et al. (1989) showed that 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone reacts with Grignard reagent to yield α-methylene-γ-butyrolactones, which are significant in various chemical syntheses (Fujiwara, Morita, & Takeda, 1989).
Synthesis of 3-Aminocyclobut-2-en-1-ones
Brand et al. (2003) utilized a process involving condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine to prepare 3-aminocyclobut-2-en-1-ones. This novel series showed promising results as potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).
Nonpeptidic GLP-1 Receptor Agonists
A novel class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, which include cyclobutane derivatives, was identified by Liu et al. (2012). These compounds demonstrated increased potency in vitro and in vivo compared to earlier versions (Liu et al., 2012).
Palladium-Catalyzed Arylation of Benzolactones
Matsuda, Shigeno, and Murakami (2008) researched a palladium-catalyzed process that transformed 3-(2-hydroxyphenyl)cyclobutanones into arylated benzolactones. This method involves carbon-carbon bond cleavage and formation, showing the versatility of cyclobutane derivatives in organic synthesis (Matsuda, Shigeno, & Murakami, 2008).
Synthesis of Bicyclic Systems
Gaoni (1989) developed new 3-substituted bicyclobutanes from sulfones, leading to novel addition reactions. These reactions included hydrazoic acid and cyanocuprate reagents, contributing to the synthesis of unique cyclobutane derivatives (Gaoni, 1989).
Photocatalysis of Enone Cycloadditions
Ischay et al. (2008) demonstrated that Ru(bipy)3Cl2 serves as an efficient photocatalyst for enone cycloadditions, involving aryl enones. The process exhibits excellent diastereoselectivity and uses sunlight as the sole source of irradiation, showcasing the cyclobutane derivatives' potential in green chemistry applications (Ischay, Anzovino, Du, & Yoon, 2008).
Versatility in Organic Synthesis
Alberti et al. (2009) exploited 1-phenylsulfenyl- or 1-phenylsulfonyl-cyclopropylketones for regioselective synthesis of various compounds including trans-2,3-disubstituted cyclobutanones, highlighting the adaptability of cyclobutane derivatives in organic synthesis (Alberti et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
3-phenylsulfanylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHJUMIEFLHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)cyclobutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)

![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843198.png)


![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)